molecular formula C12H23NO2 B8535788 N-cyclohexyl-gamma-aminobutyric acid ethyl ester

N-cyclohexyl-gamma-aminobutyric acid ethyl ester

Cat. No. B8535788
M. Wt: 213.32 g/mol
InChI Key: RPDZLVIGJFJNAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-gamma-aminobutyric acid ethyl ester is a useful research compound. Its molecular formula is C12H23NO2 and its molecular weight is 213.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-gamma-aminobutyric acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-gamma-aminobutyric acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-cyclohexyl-gamma-aminobutyric acid ethyl ester

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

ethyl 4-(cyclohexylamino)butanoate

InChI

InChI=1S/C12H23NO2/c1-2-15-12(14)9-6-10-13-11-7-4-3-5-8-11/h11,13H,2-10H2,1H3

InChI Key

RPDZLVIGJFJNAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCNC1CCCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

7 g of 4-bromobutyric acid ethyl ester and 20 g of cyclohexylamine were added to 50 mL of ethanol, and the mixture was stirred at a room temperature for one week. The stirred mixture was concentrated under reduced pressure and extracted with 200 mL of ethyl acetate. The extracted material was washed with purified water, dried with magnesium sulfate, and then concentrated. The obtained residue was distilled under reduced pressure to give 8.2 g of N-cyclohexyl-gamma-aminobutyric acid ethyl ester. The obtained N-cyclohexyl-gamma-aminobutyric acid ethyl ester was added to sodium hydroxide solution (1.68 g of sodium hydroxide/100 mL of purified water), and THF was added thereto till the mixture became homogeneous. After stirring at room temperature for 3 hours, the mixture was neutralized with DOWEX50W [H+ form] and concentrated under reduced pressure. The obtained residue was recrystallized to give 4.1 g of the desired product.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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